4-[(4-Iodo-2-pyridinyl)methyl]morpholine
Description
4-[(4-Iodo-2-pyridinyl)methyl]morpholine is a heterocyclic compound featuring a morpholine ring linked via a methylene group to a substituted pyridine ring with an iodine atom at the 4-position. Morpholine derivatives are widely utilized in pharmaceuticals and agrochemicals due to their versatility in modulating solubility, bioavailability, and target binding .
Properties
Molecular Formula |
C10H13IN2O |
|---|---|
Molecular Weight |
304.13 g/mol |
IUPAC Name |
4-[(4-iodopyridin-2-yl)methyl]morpholine |
InChI |
InChI=1S/C10H13IN2O/c11-9-1-2-12-10(7-9)8-13-3-5-14-6-4-13/h1-2,7H,3-6,8H2 |
InChI Key |
YXPMCIUVTXQNFL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=NC=CC(=C2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-[(4-Iodo-2-pyridinyl)methyl]morpholine with structurally related morpholine derivatives, highlighting key differences in substituents, physicochemical properties, and applications:
Key Observations:
Substituent Effects: The iodo group in 4-[(4-Iodo-2-pyridinyl)methyl]morpholine provides a heavy atom useful in X-ray crystallography and radiopharmaceutical labeling, unlike chloro or methoxy substituents in analogs . Thieno[3,2-d]pyrimidine derivatives exhibit higher lipophilicity due to sulfur incorporation, improving membrane permeability compared to pyridine-based morpholines .
Biological Activity: Pyrido[4,3-d]pyrimidine derivatives (e.g., compound 3c) demonstrate antitumor activity via kinase inhibition, suggesting that the pyridine-morpholine scaffold in the target compound could be optimized for similar pathways . Quinoline-morpholine hybrids (e.g., compound from ) show antimicrobial properties, implying that the iodine substituent in the target compound may enhance antimicrobial potency through halogen interactions .
Synthetic Utility :
- Morpholine derivatives with nitro or methoxy groups (e.g., compound 3c and 4c ) are often intermediates in multistep syntheses, while the iodine in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
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